
MEK4 inhibitor-2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
MEK4 inhibitor-2 is a compound that targets mitogen-activated protein kinase kinase 4 (MEK4), also known as mitogen-activated protein kinase kinase 4. MEK4 is a dual-specificity protein kinase that phosphorylates and regulates both c-Jun N-terminal kinase and p38 mitogen-activated protein kinase signaling pathways. These pathways play crucial roles in cell proliferation, differentiation, and apoptosis. Overexpression of MEK4 has been associated with aggressive cancer types, making this compound a promising candidate for cancer therapeutics and other diseases.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of MEK4 inhibitor-2 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The synthetic route typically starts with the preparation of a core scaffold, followed by the introduction of various functional groups through reactions such as nucleophilic substitution, oxidation, and reduction. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure consistency and reproducibility. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reduce production costs.
化学反应分析
Types of Reactions
MEK4 inhibitor-2 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions are typically intermediates that are further modified to yield the final this compound compound. These intermediates may include various functionalized aromatic rings, heterocycles, and aliphatic chains.
科学研究应用
MEK4 inhibitors are currently being investigated for their potential applications in cancer treatment, particularly in pancreatic, prostate, and lung cancers, as well as liver-associated diseases .
Role of MEK4 in Cancer
MEK4, also known as MKK4, is a dual-specificity protein kinase that regulates the JNK and p38 MAPK signaling pathways, influencing cell proliferation, differentiation, and apoptosis . While its function can be tumor-suppressing in some cancers, it has been found to promote cancer progression in others, such as ovarian, prostate, pancreatic, and triple-negative breast cancer . Specifically, MEK4 promotes prostate and ovarian cancer metastasis .
MEK4 Inhibitors and Cancer Treatment
Several studies highlight the potential of MEK4 inhibitors in cancer therapy:
- Pancreatic Cancer: Novel MEK4 inhibitors have demonstrated a significant reduction in phospho-JNK and antiproliferative properties against pancreatic cancer cell lines . Combining MEK4 inhibitors with MEK1/2 inhibitors shows synergistic effects against pancreatic cancer cells .
- Prostate Cancer: MEK4 has been identified as a pro-invasion protein in prostate cancer cell lines, making it a target for preventing metastasis . Inhibiting MEK4 could prevent cell invasion and metastasis in preclinical studies . Genistein, an inhibitor for multiple targets, has been studied for its role as a cancer therapeutic and was found to target MEK4 in the treatment of prostate cancer cells .
- Lung Cancer: Combining a novel MAP2K4 inhibitor (HRX-0233) with RAS pathway inhibitors has shown synergistic effects in KRAS-mutant non-small cell lung cancer (NSCLC) and colorectal cancer (CRC) models . The combination of MAP2K4 inhibition and a KRASG12C-specific inhibitor (sotorasib) resulted in durable tumor shrinkage in mouse xenografts of human lung cancer cells and was well-tolerated .
Rational Design and Optimization of MEK4 Inhibitors
The development of potent and selective MEK4 inhibitors requires rational design and optimization . Computational modeling, experimental synthesis, and in vitro evaluation guide the lead optimization process . For example, researchers have developed indazole-derived inhibitors, optimizing them to improve cellular permeability while maintaining potency .
Selectivity and Combination Strategies
Selectivity for MEK4 over other kinases is a crucial aspect of inhibitor development . Some MEK4 inhibitors also activate the MEK1/2 pathway, and combining MEK1/2 and MEK4 inhibitors demonstrates antiproliferative effects in pancreatic cancer cells . Combining RAS pathway inhibitors with a MAP2K4 inhibitor may offer a more favorable toxicity profile compared to using pan-HER inhibitors .
作用机制
MEK4 inhibitor-2 exerts its effects by binding to the active site of MEK4, thereby preventing its phosphorylation and activation. This inhibition disrupts the downstream signaling pathways mediated by c-Jun N-terminal kinase and p38 mitogen-activated protein kinase, leading to reduced cell proliferation and increased apoptosis. The molecular targets of this compound include specific amino acid residues within the kinase domain of MEK4, which are critical for its enzymatic activity.
相似化合物的比较
MEK4 inhibitor-2 can be compared with other MEK inhibitors, such as trametinib, cobimetinib, selumetinib, and binimetinib. While these inhibitors also target the mitogen-activated protein kinase kinase family, this compound is unique in its specificity for MEK4. This specificity allows for more targeted inhibition of the MEK4 signaling pathway, potentially reducing off-target effects and improving therapeutic outcomes.
List of Similar Compounds
- Trametinib
- Cobimetinib
- Selumetinib
- Binimetinib
生物活性
MEK4 inhibitors, particularly MEK4 inhibitor-2, have emerged as significant compounds in cancer therapeutics due to their role in modulating the mitogen-activated protein kinase (MAPK) signaling pathways. This article provides a detailed examination of the biological activity of this compound, including its mechanisms of action, efficacy in various cancer models, and potential therapeutic applications.
Overview of MEK4 and Its Role in Cancer
MEK4 (Mitogen-Activated Protein Kinase Kinase 4) is a dual-specificity kinase that phosphorylates both c-Jun N-terminal kinase (JNK) and p38 MAPK. It plays a crucial role in cellular responses to stress, growth factors, and inflammatory signals. Overexpression of MEK4 has been linked to aggressive forms of cancer, including pancreatic and prostate cancers, making it a valuable target for therapeutic intervention .
MEK4 inhibitors function by blocking the phosphorylation activity of MEK4, thereby inhibiting downstream signaling pathways that promote cell proliferation and survival. The inhibition of MEK4 leads to decreased JNK phosphorylation, which is critical in mediating stress responses and apoptosis in cancer cells. Recent studies have shown that MEK4 inhibition can activate compensatory pathways such as the MEK1/2 pathway, suggesting a complex interplay within the MAPK signaling network .
Efficacy Against Cancer Cell Lines
Case Studies and Experimental Findings:
- Pancreatic Cancer Models :
- Prostate Cancer :
Comparative Efficacy Table
Pharmacokinetics and Selectivity
The pharmacokinetic properties of this compound have been characterized to ensure adequate bioavailability and selectivity over other kinases within the MAPK family. Ongoing research focuses on optimizing these properties to enhance therapeutic efficacy while minimizing off-target effects .
Clinical Implications
The clinical relevance of targeting MEK4 is underscored by its association with poor prognosis in various cancers. Recent trials are investigating the combination of MEK4 inhibitors with other targeted therapies to improve outcomes in patients with KRAS-mutant tumors. Early-phase clinical studies have shown promise, with some combinations resulting in durable tumor shrinkage without significant adverse effects .
属性
分子式 |
C20H15FN4O3S |
---|---|
分子量 |
410.4 g/mol |
IUPAC 名称 |
4-[[3-(6-fluoro-1H-indazol-3-yl)phenyl]sulfonylamino]benzamide |
InChI |
InChI=1S/C20H15FN4O3S/c21-14-6-9-17-18(11-14)23-24-19(17)13-2-1-3-16(10-13)29(27,28)25-15-7-4-12(5-8-15)20(22)26/h1-11,25H,(H2,22,26)(H,23,24) |
InChI 键 |
CPIXJBLUTUTAEN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)N)C3=NNC4=C3C=CC(=C4)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。